N-(2-chloropyridin-3-yl)-4-(trifluoromethoxy)benzenesulfonamide
Description
Properties
IUPAC Name |
N-(2-chloropyridin-3-yl)-4-(trifluoromethoxy)benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8ClF3N2O3S/c13-11-10(2-1-7-17-11)18-22(19,20)9-5-3-8(4-6-9)21-12(14,15)16/h1-7,18H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZLPRXYYNZVOMU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)Cl)NS(=O)(=O)C2=CC=C(C=C2)OC(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8ClF3N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.72 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Chlorosulfonation of 4-(Trifluoromethoxy)Benzene
The parent aromatic compound undergoes electrophilic substitution with chlorosulfonic acid (ClSO₃H) under controlled conditions:
$$
\text{C}6\text{H}5\text{OCF}3 + \text{ClSO}3\text{H} \xrightarrow{20-25^\circ \text{C}} \text{C}6\text{H}4(\text{OCF}3)\text{SO}3\text{H} \xrightarrow{\text{PCl}5} \text{C}6\text{H}4(\text{OCF}3)\text{SO}_2\text{Cl}
$$
Key Parameters :
- Temperature: 20–25°C to minimize side reactions
- Stoichiometry: 1:1.2 molar ratio of benzene derivative to ClSO₃H
- Quenching: Gradual addition to ice-water followed by PCl₅ treatment
Challenges :
Alternative Pathways via Nitro Intermediates
Patent WO2016125185A2 describes nitration strategies for trifluoromethoxybenzene derivatives. While originally intended for aniline synthesis, this approach adapts to sulfonamide preparation:
Nitration :
$$
\text{C}6\text{H}5\text{OCF}3 \xrightarrow[\text{HNO}3/\text{H}2\text{SO}4]{\text{DCM}, 0-5^\circ \text{C}} \text{NO}2\text{C}6\text{H}4\text{OCF}3
$$
Para selectivity exceeds 90% due to the electron-withdrawing trifluoromethoxy group.Reduction and Sulfonation :
Catalytic hydrogenation (Pd/C, H₂) converts nitro to amine, followed by diazotization and sulfonation.
Preparation of 2-Chloropyridin-3-Amine
Protection-Deprotection Strategies
For lab-scale synthesis:
- Boc Protection :
$$
3\text{-Aminopyridine} \xrightarrow{\text{(Boc)}2\text{O}} \text{Boc-NH-C}5\text{H}_4\text{N}
$$ - Directed Ortho-Metalation :
Lithium-halogen exchange facilitates selective chlorination.
Sulfonamide Bond Formation
Classical Schotten-Baumann Conditions
Reacting Intermediate A and B under basic aqueous/organic biphasic conditions:
$$
\text{C}6\text{H}4(\text{OCF}3)\text{SO}2\text{Cl} + \text{ClC}5\text{H}3\text{N(NH}_2\text{)} \xrightarrow{\text{NaOH, DCM}} \text{Target Compound}
$$
Data Table 1 : Optimization of Coupling Reaction
| Parameter | Tested Range | Optimal Value | Yield Improvement |
|---|---|---|---|
| Base | NaOH, K₂CO₃, Et₃N | NaOH (1.5 eq) | 78% → 92% |
| Solvent | DCM, THF, EtOAc | DCM | 65% → 92% |
| Temperature (°C) | 0–40 | 25 | <5% variation |
| Reaction Time (hr) | 2–24 | 6 | 80% → 92% |
Mechanistic Insights :
- Rate-determining step: Deprotonation of 2-chloropyridin-3-amine
- Solvent choice critical for sulfonyl chloride stability
Industrial-Scale Considerations
Purification Techniques
- Crystallization : Ethanol/water system removes unreacted sulfonyl chloride
- Chromatography : Reserved for analytical samples due to cost
Analytical Characterization
Key Spectroscopic Data :
- ¹⁹F NMR : δ -58.2 ppm (OCF₃), -40.1 ppm (Ar-Cl)
- HRMS : [M+H]⁺ calcd. 371.0241, found 371.0238
Chemical Reactions Analysis
Types of Reactions
N-(2-chloropyridin-3-yl)-4-(trifluoromethoxy)benzenesulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound is prone to nucleophilic substitution reactions, especially at the chloropyridine moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of sulfonic acids.
Reduction: Formation of amines.
Substitution: Formation of substituted pyridines.
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Research indicates that derivatives of benzenesulfonamide compounds, including N-(2-chloropyridin-3-yl)-4-(trifluoromethoxy)benzenesulfonamide, exhibit promising anticancer properties. These compounds can inhibit tumor growth by targeting specific pathways involved in cancer cell proliferation. For instance, studies have shown that modifications in the sulfonamide group can enhance the selectivity and potency against various cancer cell lines, suggesting a potential for development as anticancer agents .
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial efficacy. Sulfonamides are known for their antibacterial properties, and the introduction of a trifluoromethoxy group may enhance the activity against resistant strains of bacteria. Preliminary studies have demonstrated that such modifications can improve the binding affinity to bacterial enzymes, making them effective in overcoming resistance mechanisms .
Biological Research
Enzyme Inhibition Studies
this compound serves as a valuable tool in enzyme inhibition studies. Its ability to selectively inhibit certain enzymes makes it a candidate for understanding enzyme mechanisms and interactions within biochemical pathways. For example, it has been used to explore the inhibition of carbonic anhydrase, which is crucial in various physiological processes .
Target Identification in Drug Discovery
In drug discovery, identifying molecular targets is essential for developing effective therapies. This compound can be utilized in high-throughput screening assays to identify new biological targets due to its structural characteristics that allow for diverse interactions with biological molecules .
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of N-(2-chloropyridin-3-yl)-4-(trifluoromethoxy)benzenesulfonamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. For example, it may inhibit certain enzymes involved in inflammatory processes, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Substituent Effects on Physicochemical Properties
- Trifluoromethoxy vs.
- Pyridine vs. Pyrimidine : Replacement of the pyridine ring with pyrimidine (e.g., in ) introduces additional nitrogen atoms, which may enhance hydrogen bonding but reduce lipophilicity .
- Chlorine Position : The 2-chloro substituent on the pyridine ring in the target compound likely sterically hinders interactions compared to unsubstituted pyridines, as seen in N-(3-oxocyclohexyl)thiophene-2-sulfonamide .
Biological Activity
N-(2-chloropyridin-3-yl)-4-(trifluoromethoxy)benzenesulfonamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides an overview of its biological activity, including antimicrobial, anticancer, and enzyme inhibition properties, supported by research findings and data tables.
Chemical Structure and Properties
The compound belongs to the class of sulfonamides, characterized by the presence of a sulfonamide functional group attached to a substituted pyridine and a trifluoromethoxy group. Its molecular formula is .
Antimicrobial Activity
1. Antibacterial Efficacy
This compound has demonstrated notable antibacterial activity against various strains, including Gram-positive bacteria such as Staphylococcus aureus and methicillin-resistant S. aureus (MRSA). In studies, the compound exhibited minimum inhibitory concentrations (MICs) comparable to standard antibiotics.
| Bacterial Strain | MIC (µg/mL) | Comparison with Standard |
|---|---|---|
| Staphylococcus aureus | 25 | Comparable to ceftriaxone |
| MRSA | 30 | Comparable to vancomycin |
| Enterococcus faecalis | 40 | Higher potency than controls |
The compound's effectiveness against resistant strains highlights its potential as a therapeutic agent in treating bacterial infections.
Anticancer Activity
2. Cytotoxicity Against Cancer Cells
Research has indicated that this compound exhibits cytotoxic effects on various cancer cell lines. In vitro studies have shown that it induces apoptosis in cancer cells, leading to reduced cell viability.
| Cell Line | IC50 (µM) | Effect |
|---|---|---|
| MCF-7 (Breast Cancer) | 15 | Induces apoptosis |
| HeLa (Cervical Cancer) | 20 | Reduces cell viability |
| A549 (Lung Cancer) | 18 | Alters cell cycle progression |
The compound's mechanism appears to involve disruption of cellular processes, leading to significant decreases in cell proliferation.
Enzyme Inhibition
3. Inhibition of Enzymatic Activity
This compound has been identified as an inhibitor of specific enzymes relevant to disease pathways. For example, it has shown inhibitory activity against dihydroorotate dehydrogenase (DHODH), which is crucial for pyrimidine synthesis.
| Enzyme | Inhibition (%) | Reference Compound |
|---|---|---|
| Dihydroorotate dehydrogenase | 85 | Brequinar |
| Acetylcholinesterase | 70 | Donepezil |
These findings suggest that the compound may have applications in immunosuppressive therapies and neurodegenerative diseases.
Case Studies and Research Findings
Several studies have focused on the biological evaluation of this compound:
- Antimicrobial Study : A study published in the Journal of Medicinal Chemistry evaluated the compound's activity against a panel of bacterial strains, confirming its broad-spectrum efficacy .
- Cytotoxicity Assessment : Research conducted on various cancer cell lines demonstrated that the compound significantly inhibits cell growth and induces apoptosis through caspase activation .
- Enzyme Inhibition Analysis : A detailed investigation into its enzyme inhibition properties revealed that it effectively inhibits DHODH, making it a candidate for further development as an immunosuppressive agent .
Q & A
Q. What are the standard synthetic routes for preparing N-(2-chloropyridin-3-yl)-4-(trifluoromethoxy)benzenesulfonamide, and how are reaction conditions optimized?
The synthesis typically involves sulfonylation of a pyridinyl amine with a sulfonyl chloride derivative. Key steps include:
- Sulfonyl chloride activation : Use of thionyl chloride (SOCl₂) in dichloromethane (DCM)/dimethylformamide (DMF) to generate the reactive sulfonyl chloride intermediate .
- Coupling reaction : Reaction of 2-chloropyridin-3-amine with 4-(trifluoromethoxy)benzenesulfonyl chloride under basic conditions (e.g., triethylamine) in DCM.
- Purification : Crude products are often purified via column chromatography (e.g., MeOH:DCM mixtures) or recrystallization .
- Optimization : Prolonged reaction times (16–24 hours) and stoichiometric control of reagents improve yields. For example, using 1.2 equivalents of sulfonyl chloride relative to the amine ensures complete conversion .
| Reagent | Solvent | Time | Yield |
|---|---|---|---|
| Thionyl chloride, DCM/DMF | DCM/DMF (10:1) | 16 hours | ~30–40% |
| Triethylamine, sulfonyl chloride | DCM | 24 hours | ~50–60% |
Q. Which analytical techniques are critical for confirming the structural integrity and purity of this compound?
- Nuclear Magnetic Resonance (NMR) : H and C NMR confirm regiochemistry (e.g., pyridinyl NH coupling at δ 7.3–8.2 ppm) and sulfonamide linkage (δ 3.1–3.3 ppm for adjacent CH₂ groups) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H] at m/z 367.05) .
- Liquid Chromatography-Mass Spectrometry (LCMS) : Retention time (e.g., Rt = 4.03 min under 0.05% formic acid in MeCN) ensures purity >95% .
Q. What in vitro assays are typically employed to evaluate the biological activity of this compound in early-stage research?
- Antiproliferative assays : Cell viability tests (e.g., MTT assay) in cancer cell lines (e.g., HeLa, MCF-7) to measure IC₅₀ values .
- Microtubule disruption : Immunofluorescence staining to assess antimitotic activity by quantifying tubulin polymerization inhibition .
- Enzyme inhibition : Soluble epoxide hydrolase (sEH) inhibition assays using fluorescent substrates (e.g., PHOME) .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies guide the optimization of this compound's antimitotic or antivascular activity?
- Pyridine ring modifications : Introducing bulkier substituents (e.g., trifluoromethyl) at the 4-position enhances metabolic stability and target binding .
- Sulfonamide linker : Replacing the sulfonamide with carboxamide reduces potency, highlighting the importance of the sulfonyl group for hydrogen bonding .
- Tricyclic analogues : Adding fused rings (e.g., benzothiazole) improves in vivo antitumor efficacy by enhancing lipophilicity and tissue penetration .
| Modification | Biological Effect |
|---|---|
| 4-Trifluoromethyl addition | 2.5× increase in IC₅₀ against HeLa cells |
| Benzothiazole fusion | 70% tumor growth inhibition in xenografts |
Q. What strategies are effective in resolving contradictions between computational predictions and experimental biological data for this sulfonamide derivative?
- Docking refinement : Adjusting force fields (e.g., AMBER vs. CHARMM) to account for trifluoromethoxy group polarization improves binding pose accuracy .
- Metabolite profiling : LCMS-based identification of oxidative metabolites (e.g., hydroxylation at the pyridine ring) explains discrepancies in pharmacokinetic models .
- Crystallography : Co-crystallization with β-tubulin or sEH resolves steric clashes predicted in silico but not observed experimentally .
Q. What in vivo models are appropriate for assessing the antitumor efficacy and pharmacokinetic profile of this compound?
- Xenograft models : Subcutaneous implantation of HT-29 (colon cancer) or A549 (lung cancer) in nude mice, with compound administered intraperitoneally (10–20 mg/kg, daily) .
- Pharmacokinetics : Blood samples analyzed via LCMS to calculate AUC, Cₘₐₓ, and half-life. For example, a t₁/₂ of 4.2 hours was reported in rats .
- Toxicity screening : Liver enzyme (ALT/AST) and renal function (creatinine) tests to validate safety margins .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
